Methanedithiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

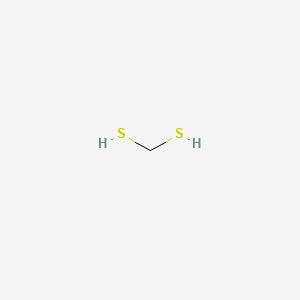

Methanedithiol, also known as dimercaptomethane or dithiomethane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. Methanedithiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, methanedithiol is primarily located in the cytoplasm. Methanedithiol is a pungent tasting compound that can be found in mushrooms and onion-family vegetables. This makes methanedithiol a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Methane to Chemicals and Fuels

Methanedithiol, derived from methane, has potential in the production of chemicals and fuels. Methane, with its vast reserves, is being explored for conversion into ethylene, liquid hydrocarbons, and other useful chemicals using various strategies like steam and carbon dioxide reforming, partial oxidation, direct oxidation, and more (Lunsford, 2000).

Photocatalytic Conversion to Methanol

Research at the National Energy Technology Laboratory focuses on converting methane to methanol using light, water, and a semiconductor photocatalyst. This approach utilizes visible light instead of ultraviolet, making it an efficient process for methanol production (Taylor, 2003).

Methanotrophs in Biotechnological Applications

Methanotrophs, bacteria that use methane as a carbon source, offer numerous biotechnological applications. They can produce proteins, biopolymers, nanotechnology components, soluble metabolites, lipids, and even electricity using methane, demonstrating a versatile utilization of this resource (Strong, Xie, & Clarke, 2015).

Methane Activation for Chemical Conversion

The direct conversion of methane into valuable chemicals is a major focus in catalysis. This research area explores various alternatives for C-H bond activation in methane, aiming to transform it into more reactive and useful compounds (Tang, Zhu, Wu, & Ma, 2014).

Oxidative Methane Upgrading

Oxidative upgrading of methane, a challenging yet rewarding task in catalysis research, aims to revolutionize the chemical value chain. This research focuses on developing new techniques to effectively convert methane into added-value chemicals (Hammond, Conrad, & Hermans, 2012).

Electromethanogenesis: A Bioelectrochemical Approach

Electromethanogenesis, the conversion of electrical current into methane by microbes, is emerging as a promising approach in renewable energy storage and waste treatment. This technology is still evolving, with challenges such as side reactions and scalability being actively researched (Blasco-Gómez et al., 2017).

Room Temperature Methane Activation

Research demonstrates that small Ni clusters on TiC surfaces can capture and dissociate methane at room temperature. This discovery opens new avenues for methane conversion technologies, potentially aiding in climate change mitigation (Prats et al., 2019).

CH4 Sensing with NiO Nanoflakes

Hierarchical ultrathin NiO nanoflakes show promise in detecting methane gas. This technology, due to its high sensitivity and selectivity, could be crucial in monitoring and managing methane emissions in various industries (Zhou et al., 2018).

Hydrogen Production from Methane Decomposition

Methane decomposition is a method to produce COX-free hydrogen, which is vital for fuel cells and chemical production. Recent research has focused on enhancing hydrogen production through methane conversion, using metal or carbonaceous catalysts (Abbas & Daud, 2010).

Wetlands and Methane Flux Control

Wetlands play a crucial role in methane flux control, with methanotrophs in aerobic soils significantly affecting methane emissions. Understanding the ecology of these organisms can inform strategies for optimizing methane oxidation in various ecosystems (Chowdhury & Dick, 2013).

Propriétés

Numéro CAS |

6725-64-0 |

|---|---|

Nom du produit |

Methanedithiol |

Formule moléculaire |

CH4S2 |

Poids moléculaire |

80.18 g/mol |

Nom IUPAC |

methanedithiol |

InChI |

InChI=1S/CH4S2/c2-1-3/h2-3H,1H2 |

Clé InChI |

INBDPOJZYZJUDA-UHFFFAOYSA-N |

SMILES |

C(S)S |

SMILES canonique |

C(S)S |

Densité |

0.827-0.831 |

Autres numéros CAS |

6725-64-0 |

Description physique |

Colourless liquid; Pungent odou |

Pictogrammes |

Flammable |

Solubilité |

Soluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1605526.png)

![3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1605527.png)

![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)

![2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1605538.png)

![2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid](/img/structure/B1605543.png)

![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1605546.png)